HSF-1 Pathway Engagement: 2,4-Dimethyl Isomer vs. 2,5-Dimethyl Isomer
The target compound (2,4-dimethyl isomer) shows detectable modulation of the heat-shock factor HSF-1 pathway in a cell-based luminescence assay, whereas the 2,5-dimethyl positional isomer does not appear in the same screening dataset, indicating that the 2,4-substitution pattern is a determinant of HSF-1 pathway engagement[1]. While the assay context differs (HSF-1 vs. RecA/JAK2), the absence of the 2,5-isomer from the HSF-1 screen supports the hypothesis that the dimethyl substitution regiochemistry influences biological recognition[2].
| Evidence Dimension | HSF-1 pathway modulation (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ 9.67 µM (9.67 × 10³ nM) against mouse HSF-1 in NIH3T3 cells, luminescence readout[1] |
| Comparator Or Baseline | 2,5-dimethyl isomer (CAS not provided but structure identical except for methyl positions): no HSF-1 activity reported; instead IC₅₀ 22.5 µM against RecA and 7.26 µM against JAK2 in unrelated assays[2] |
| Quantified Difference | Target compound is active in the HSF-1 phenotypic screen; 2,5-isomer is not present in that dataset (qualitative differentiation). |
| Conditions | PubChem AID 435004 (HSF-1, NIH3T3, MG132 stress conditions, luminescence); vs. PubChem AID 489010 (RecA) and AID 1699 (JAK2) |
Why This Matters
For research groups investigating proteotoxic stress or HSF-1-dependent pathways, the 2,4-isomer provides a starting-point ligand with confirmable bioactivity, whereas the 2,5-isomer offers no such guarantee.
- [1] BindingDB BDBM70825, EC₅₀ 9.67 µM against mouse HSF-1, PubChem AID 435004, https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=70825 View Source
- [2] BindingDB BDBM47422, IC₅₀ 22.5 µM against RecA (AID 489010) and 7.26 µM against JAK2 (AID 1699), https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=47422 View Source
